molecular formula C16H11BrO3 B7746647 C16H11BrO3

C16H11BrO3

Cat. No.: B7746647
M. Wt: 331.16 g/mol
InChI Key: VYJMNNZFNJEWJN-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H11BrO3 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same Suzuki–Miyaura coupling reaction. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different quinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one: has a wide range of applications in scientific research, including:

    Chemistry: Used in the study of biomolecule-ligand complexes and free energy calculations.

    Biology: Employed in structure-based drug design and refinement of x-ray crystal complexes.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromo-2’-hydroxy-6-methylflavone
  • 6-Bromo-2-(2-methoxyphenyl)-4H-chromen-4-one

Uniqueness

2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one: stands out due to its unique structure and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound .

Properties

IUPAC Name

2-(4-bromophenyl)-3-hydroxy-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-2-7-13-12(8-9)14(18)15(19)16(20-13)10-3-5-11(17)6-4-10/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJMNNZFNJEWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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